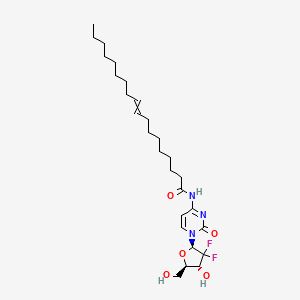
2'-Deoxy-2',2'-difluoro-N-octadec-9-enoylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is a synthetic nucleoside analog This compound is characterized by the presence of fluorine atoms at the 2’ position of the deoxyribose sugar and an octadec-9-enoyl group attached to the cytidine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine typically involves multiple steps, starting from a protected ribofuranose derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the ribofuranose sugar. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Glycosylation: Coupling of the fluorinated sugar with a protected cytidine base. This step usually requires a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst concentrations to maximize yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The presence of fluorine atoms can disrupt the activity of DNA and RNA polymerases, leading to chain termination.
Induce Mutations: The compound can cause mutations in the viral genome, rendering the virus non-infectious.
Trigger Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is unique due to its specific structural modifications. Similar compounds include:
2’-Deoxy-2’,2’-difluorocytidine: Known for its antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinonucleic acid (2’F-ANA): Used in gene silencing and antisense therapies.
Gemcitabine: A well-known chemotherapeutic agent used in the treatment of various cancers.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Propiedades
Número CAS |
210829-32-6 |
|---|---|
Fórmula molecular |
C27H43F2N3O5 |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)30-22-18-19-32(26(36)31-22)25-27(28,29)24(35)21(20-33)37-25/h9-10,18-19,21,24-25,33,35H,2-8,11-17,20H2,1H3,(H,30,31,34,36)/t21-,24-,25-/m1/s1 |
Clave InChI |
JYJZIVPBAHOHBS-NQHRYMMQSA-N |
SMILES isomérico |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


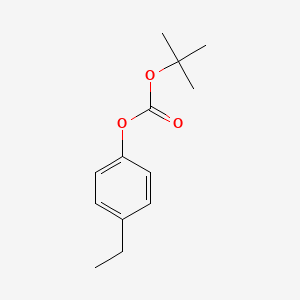
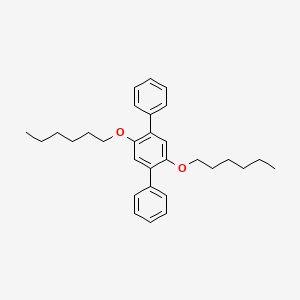
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)

![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
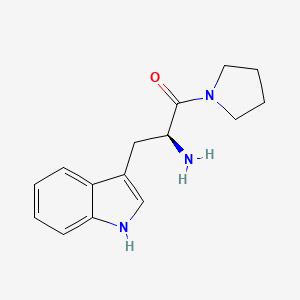
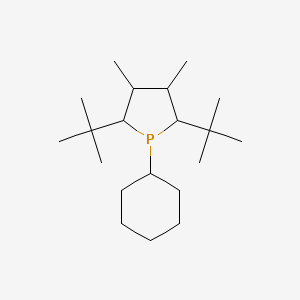
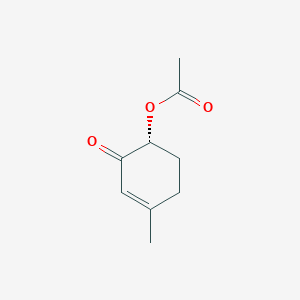
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
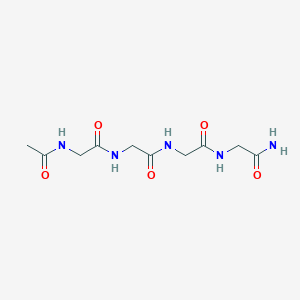
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
